molecular formula C14H16BrNO3 B8600742 3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione

3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione

Cat. No.: B8600742
M. Wt: 326.19 g/mol
InChI Key: NEJCRJQHIZOSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione is a heterocyclic compound that contains a bromine atom, a methoxyphenyl group, and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione typically involves the following steps:

    Formation of the azepine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroazepine derivative.

    Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the methoxyphenyl group: This step involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the azepine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted azepine derivatives.

Scientific Research Applications

3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione is unique due to its specific combination of a bromine atom, a methoxyphenyl group, and an azepine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

IUPAC Name

3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione

InChI

InChI=1S/C14H16BrNO3/c1-19-11-6-4-10(5-7-11)9-16-8-2-3-12(17)13(15)14(16)18/h4-7,13H,2-3,8-9H2,1H3

InChI Key

NEJCRJQHIZOSLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC(=O)C(C2=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (2.88 g, 16.17 mmol) was added portionwise to a stirred solution of 1-(4-methoxy-benzyl)-azepane-2,4-dione (4.0 g, 16.17 mmol) and NaHSO4.H2O (0.67 g, 4.85 mmol) in THF anhydrous (80 mL) at 0° C. The reaction mixture was stirred at room temperature for 2.5 hours and the solvent evaporated in vacuo to yield 3-bromodihydro-1-[(4-methoxyphenyl)methyl]-1H-azepine-2,4(3H,5H)-dione (8 g, 91% yield, 60% pure) as a viscous orange oil which was used in the next step without further purification.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
NaHSO4.H2O
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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